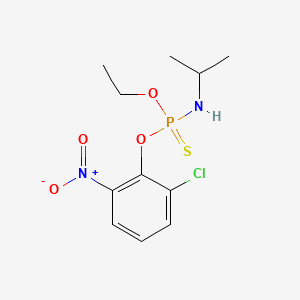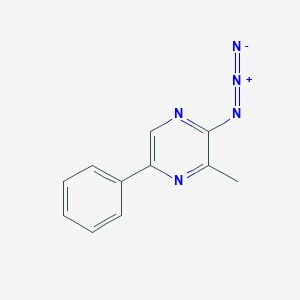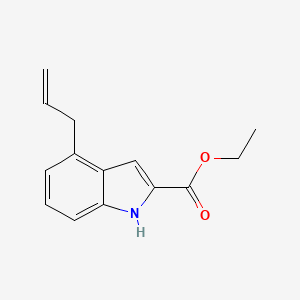![molecular formula C12H20O B14421200 2-(2-Methoxyethyl)-6,6-dimethylbicyclo[3.1.1]hept-2-ene CAS No. 81991-72-2](/img/structure/B14421200.png)
2-(2-Methoxyethyl)-6,6-dimethylbicyclo[3.1.1]hept-2-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Methoxyethyl)-6,6-dimethylbicyclo[311]hept-2-ene is a bicyclic compound that belongs to the pinene family This compound is characterized by its unique bicyclo[311]hept-2-ene ring system, which includes a cyclohexyl and a cyclobutyl ring fused at specific positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxyethyl)-6,6-dimethylbicyclo[3.1.1]hept-2-ene typically involves the use of pinene as a starting material. The synthetic route includes several steps:
Hydroboration-Oxidation: Pinene undergoes hydroboration followed by oxidation to introduce hydroxyl groups.
Etherification: The hydroxyl groups are then converted to methoxy groups through etherification reactions using methanol and an acid catalyst.
Cyclization: The intermediate compounds undergo cyclization to form the bicyclic structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydroboration-oxidation and etherification processes, utilizing continuous flow reactors to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions is crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Methoxyethyl)-6,6-dimethylbicyclo[3.1.1]hept-2-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.
Major Products
Oxidation: Ketones and aldehydes.
Reduction: Alcohols and alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(2-Methoxyethyl)-6,6-dimethylbicyclo[3.1.1]hept-2-ene has several scientific research applications:
Chemistry: Used as a chiral building block in asymmetric synthesis.
Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the synthesis of fragrances and flavoring agents due to its unique aroma.
Mécanisme D'action
The mechanism of action of 2-(2-Methoxyethyl)-6,6-dimethylbicyclo[3.1.1]hept-2-ene involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in inflammatory and microbial pathways.
Pathways: It may modulate signaling pathways related to inflammation and microbial growth, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
α-Pinene: A major component of essential oils from conifers, known for its antimicrobial and anti-inflammatory properties.
β-Pinene: Another isomer of pinene with similar biological activities.
δ-Pinene: Less common but also exhibits similar properties.
Uniqueness
2-(2-Methoxyethyl)-6,6-dimethylbicyclo[3.1.1]hept-2-ene is unique due to its specific methoxyethyl substitution, which may enhance its solubility and reactivity compared to other pinene derivatives. This structural modification can lead to distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
| 81991-72-2 | |
Formule moléculaire |
C12H20O |
Poids moléculaire |
180.29 g/mol |
Nom IUPAC |
2-(2-methoxyethyl)-6,6-dimethylbicyclo[3.1.1]hept-2-ene |
InChI |
InChI=1S/C12H20O/c1-12(2)10-5-4-9(6-7-13-3)11(12)8-10/h4,10-11H,5-8H2,1-3H3 |
Clé InChI |
LMGBUUJTWAQRHJ-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2CC=C(C1C2)CCOC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1,1'-{Sulfonylbis[(4,1-phenylene)oxy]}bis(4-phenoxybenzene)](/img/structure/B14421205.png)

